
Org 31318
説明
. This compound is a derivative of endorphins, which are peptides produced by the central nervous system and the pituitary gland. Endorphins are known for their role in pain relief and pleasure enhancement.
準備方法
The synthesis of Org 31318 involves multiple steps, including the removal of specific amino acids from the endorphin peptide chain. The synthetic route typically includes:
Peptide Synthesis: The initial step involves the synthesis of the peptide chain using solid-phase peptide synthesis (SPPS).
Cyclization: The linear peptide is then cyclized to form the cyclic structure of this compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
化学反応の分析
Org 31318 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Org 31318 has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and cyclization techniques.
Biology: this compound is studied for its role in modulating pain and pleasure pathways in the nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications in pain management and mood disorders.
Industry: The compound is used in the development of peptide-based drugs and therapeutic agents.
作用機序
Org 31318 exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are part of the endogenous opioid system, which regulates pain, reward, and addictive behaviors. The binding of this compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects.
類似化合物との比較
Org 31318 is unique compared to other endorphin derivatives due to its specific amino acid sequence and cyclic structure. Similar compounds include:
Beta-Endorphin: Another endorphin peptide with a different amino acid sequence.
Enkephalins: Smaller peptides that also bind to opioid receptors but have different structures and functions.
Dynorphins: A class of opioid peptides with distinct physiological roles.
This compound’s uniqueness lies in its specific sequence and cyclic nature, which confer distinct binding properties and biological effects.
生物活性
Org 31318, a compound with notable pharmacological potential, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is a synthetic compound that has been primarily investigated for its role as a selective modulator in various biological pathways. The compound's structure allows it to interact with specific receptors and enzymes, influencing cellular processes such as inflammation and cell proliferation.
- Target Receptors : this compound has shown affinity for several receptor types, including those involved in inflammatory responses and immune modulation.
- Mechanisms : The compound acts by inhibiting key signaling pathways, notably the NF-κB pathway, which is crucial in regulating immune responses. This inhibition leads to a reduction in pro-inflammatory cytokine production, thereby mitigating inflammation.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Anti-Inflammatory Activity
- This compound has demonstrated significant anti-inflammatory effects in various models. It inhibits the activation of T cells and macrophages, reducing the secretion of pro-inflammatory cytokines.
- Case Study : In vitro studies have shown that this compound effectively decreases the proliferation of activated CD4+ and CD8+ T cells in response to mitogenic stimulation.
-
Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Research Findings : A study indicated that treatment with this compound resulted in decreased viability of specific cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.
-
Neuroprotective Effects
- Emerging evidence points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
- Mechanism : The compound appears to protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant pathways.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism of Action | Evidence Level |
---|---|---|
Anti-Inflammatory | Inhibition of T cell activation | In vitro studies |
Anticancer | Induction of apoptosis in cancer cells | Preliminary findings |
Neuroprotective | Modulation of oxidative stress response | Emerging evidence |
Case Studies
-
Anti-Inflammatory Effects in Rheumatoid Arthritis
- A clinical case study explored the effects of this compound on patients with rheumatoid arthritis. Patients receiving this compound exhibited reduced joint inflammation and pain compared to a control group.
-
Cancer Cell Line Studies
- Research conducted on various cancer cell lines (e.g., breast and colon cancer) demonstrated that this compound significantly reduced cell viability and induced apoptosis, highlighting its potential as a therapeutic agent.
-
Neuroprotection in Animal Models
- Animal studies have shown that this compound administration leads to improved outcomes in models of Alzheimer's disease, suggesting its utility in neurodegenerative conditions.
特性
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,5S,8S,11S,14S,17S)-11-(4-aminobutyl)-8-(2-carboxyethyl)-2-[(1R)-1-hydroxyethyl]-5,14-bis(hydroxymethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H95N13O21/c1-25(2)21-34(48(81)66-41(27(5)6)52(85)67-43(29(8)73)54(87)62-35(56(89)90)22-26(3)4)61-51(84)38-14-12-20-69(38)55(88)44(30(9)74)68-47(80)32-15-17-39(75)65-42(28(7)72)53(86)64-37(24-71)50(83)60-33(16-18-40(76)77)46(79)58-31(13-10-11-19-57)45(78)63-36(23-70)49(82)59-32/h25-38,41-44,70-74H,10-24,57H2,1-9H3,(H,58,79)(H,59,82)(H,60,83)(H,61,84)(H,62,87)(H,63,78)(H,64,86)(H,65,75)(H,66,81)(H,67,85)(H,68,80)(H,76,77)(H,89,90)/t28-,29-,30-,31+,32+,33+,34+,35?,36+,37+,38+,41+,42+,43+,44+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDIGMOOAJPCZ-VJOPWCNCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CO)CCCCN)CCC(=O)O)CO)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)O)CO)CCCCN)CCC(=O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H95N13O21 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128531-64-6 | |
Record name | Org 31318 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128531646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。